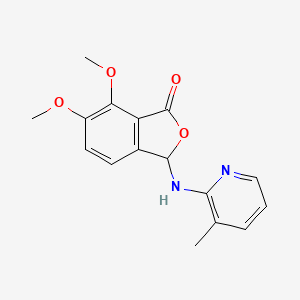

![molecular formula C10H18ClNO2 B2986818 4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-amine hydrochloride CAS No. 2241127-88-6](/img/structure/B2986818.png)

4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-oxane]-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

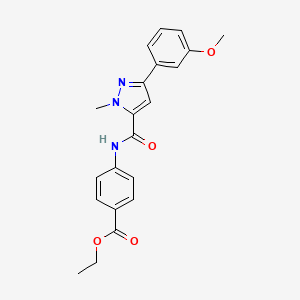

“4-Methyl-3-oxaspiro[bicyclo[2.1.1]hexane-2,4’-oxane]-1-amine hydrochloride” is a chemical compound with the molecular weight of 219.71 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H17NO2.ClH/c1-8-6-9(11,7-8)10(13-8)2-4-12-5-3-10;/h2-7,11H2,1H3;1H . This code provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 219.71 . The InChI code provides a detailed description of its molecular structure .Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Spirocyclic compounds are an area of interest in organic synthesis due to their unique structures and potential pharmaceutical applications. For instance, Mandzhulo et al. (2016) described the synthesis of 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones through the epoxide ring opening of N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] with primary aliphatic amines. This process showcases the versatility of spirocyclic compounds in synthesizing complex molecular structures with potential applications in drug discovery and medicinal chemistry Mandzhulo et al., 2016.

Reactivity and Transformations

Research on the reactivity of spirocyclic compounds adds valuable knowledge to organic chemistry. Grob and Krasnobajew (1964) studied the reactivity of 1-Aza-bicyclo[2.2.0]hexane, demonstrating its thermal instability and high reactivity, which precluded its isolation but allowed for the conversion to various piperidine derivatives upon treatment with acids or bases. This study underlines the potential of spirocyclic compounds in synthesizing new chemical entities with diverse functional groups Grob & Krasnobajew, 1964.

Diversity-Oriented Synthesis

Wipf et al. (2004) explored the diversity-oriented synthesis of azaspirocycles, demonstrating a method for rapid access to omega-unsaturated dicyclopropylmethylamines and their conversion into heterocyclic 5-azaspiro[2.4]heptanes, 5-azaspiro-[2.5]octanes, and 5-azaspiro[2.6]nonanes. This highlights the role of spirocyclic compounds in developing scaffolds of relevance for chemistry-driven drug discovery, illustrating the broad applicability of these structures in medicinal chemistry Wipf et al., 2004.

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name |

1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-oxane]-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-8-6-9(11,7-8)10(13-8)2-4-12-5-3-10;/h2-7,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJBPVVYDVSAML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C1)(C3(O2)CCOCC3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

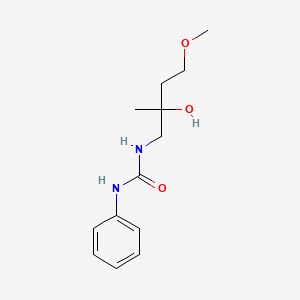

![7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2986738.png)

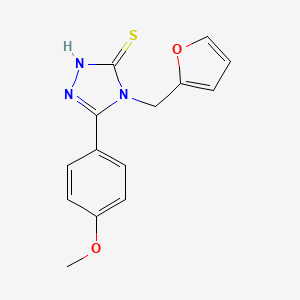

![6-(1,4-Diazepan-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2986744.png)

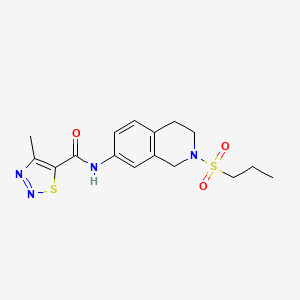

![[3-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B2986745.png)

![N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2986748.png)

![Methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2986753.png)

![N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide](/img/structure/B2986756.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2986757.png)

![1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]](/img/structure/B2986758.png)